molecular formula C7H8F2O2 B2892443 2,2-Difluorospiro[2.3]hexane-1-carboxylic acid CAS No. 1936230-67-9

2,2-Difluorospiro[2.3]hexane-1-carboxylic acid

Cat. No.: B2892443
CAS No.: 1936230-67-9
M. Wt: 162.136
InChI Key: DXMNAEVEFHUBKW-UHFFFAOYSA-N
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Description

2,2-Difluorospiro[2.3]hexane-1-carboxylic acid is a chemical compound with the molecular formula C7H8F2O2 and a molecular weight of 162.14 g/mol . This compound is characterized by its unique spiro structure, which consists of a hexane ring fused to a cyclopropane ring, with two fluorine atoms attached to the spiro carbon. It is a white powder with a melting point of 49-53°C .

Scientific Research Applications

2,2-Difluorospiro[2.3]hexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorospiro[2.3]hexane-1-carboxylic acid typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorospiro[2.3]hexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or esters, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of 2,2-Difluorospiro[2.3]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The spiro structure provides a rigid framework that can influence the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluorocyclobutane-1-carboxylic acid
  • 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
  • 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid
  • 3-Fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
  • 1-(Difluoromethyl)cyclobutanecarboxylic acid

Uniqueness

2,2-Difluorospiro[2.3]hexane-1-carboxylic acid is unique due to its spiro structure, which imparts distinct chemical and physical properties. The presence of two fluorine atoms at the spiro carbon enhances its reactivity and stability compared to similar compounds. This makes it a valuable intermediate in the synthesis of fluorinated compounds and other specialty chemicals .

Properties

IUPAC Name

2,2-difluorospiro[2.3]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O2/c8-7(9)4(5(10)11)6(7)2-1-3-6/h4H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMNAEVEFHUBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(C2(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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